Cas no 2228319-60-4 (4-bromo-2-ethynylphenol)

4-bromo-2-ethynylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-bromo-2-ethynyl-
- 4-bromo-2-ethynylphenol
- SCHEMBL15074082
- 2228319-60-4
- EN300-1924120
-
- インチ: 1S/C8H5BrO/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5,10H
- InChIKey: MOQHAAZISAAGTL-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(Br)C=C1C#C
計算された属性
- 精确分子量: 195.95238g/mol
- 同位素质量: 195.95238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.67±0.1 g/cm3(Predicted)
- Boiling Point: 256.0±30.0 °C(Predicted)
- 酸度系数(pKa): 7.91±0.43(Predicted)
4-bromo-2-ethynylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924120-5.0g |
4-bromo-2-ethynylphenol |
2228319-60-4 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1924120-0.25g |
4-bromo-2-ethynylphenol |
2228319-60-4 | 0.25g |
$630.0 | 2023-09-17 | ||
Enamine | EN300-1924120-1.0g |
4-bromo-2-ethynylphenol |
2228319-60-4 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1924120-1g |
4-bromo-2-ethynylphenol |
2228319-60-4 | 1g |
$685.0 | 2023-09-17 | ||
Enamine | EN300-1924120-5g |
4-bromo-2-ethynylphenol |
2228319-60-4 | 5g |
$1987.0 | 2023-09-17 | ||
Enamine | EN300-1924120-10g |
4-bromo-2-ethynylphenol |
2228319-60-4 | 10g |
$2946.0 | 2023-09-17 | ||
Enamine | EN300-1924120-2.5g |
4-bromo-2-ethynylphenol |
2228319-60-4 | 2.5g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1924120-0.05g |
4-bromo-2-ethynylphenol |
2228319-60-4 | 0.05g |
$575.0 | 2023-09-17 | ||
Enamine | EN300-1924120-0.5g |
4-bromo-2-ethynylphenol |
2228319-60-4 | 0.5g |
$658.0 | 2023-09-17 | ||
Enamine | EN300-1924120-0.1g |
4-bromo-2-ethynylphenol |
2228319-60-4 | 0.1g |
$603.0 | 2023-09-17 |
4-bromo-2-ethynylphenol 関連文献
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
4-bromo-2-ethynylphenolに関する追加情報
4-Bromo-2-Ethynylphenol: A Comprehensive Overview
4-Bromo-2-ethynylphenol, also known by its CAS number 2228319-60-4, is a fascinating organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the para position and an ethynyl group at the ortho position of a phenol ring. This combination makes it a versatile building block for various chemical transformations and applications.
The synthesis of 4-bromo-2-ethynylphenol typically involves a multi-step process, often starting from phenol derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, leveraging transition metal catalysts such as palladium or copper. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.
In terms of applications, 4-bromo-2-ethynylphenol has shown promise in the development of bioactive molecules. Researchers have explored its potential as a precursor for synthesizing complex aromatic systems with pharmacological relevance. For instance, studies have demonstrated its utility in constructing heterocyclic frameworks that exhibit anti-inflammatory and anticancer activities. These findings underscore its importance in drug discovery pipelines.
The compound's ethynyl group also renders it amenable to click chemistry reactions, such as the Huisgen cycloaddition. This reactivity has been exploited in the design of functional materials, including stimuli-responsive polymers and sensors. Recent research highlights its role in creating self-healing materials that can recover their properties upon exposure to specific stimuli, opening new avenues in material science.
From a structural standpoint, 4-bromo-2-ethynylphenol exhibits interesting electronic properties due to the electron-withdrawing effects of the bromine atom and the sp-hybridized ethynyl group. These properties make it a valuable substrate for exploring non-linear optical materials and organic semiconductors. Ongoing studies are focusing on optimizing its electronic characteristics to enhance performance in optoelectronic devices.
In conclusion, 4-bromo-2-ethynylphenol stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and functionalization strategies, positions it as a key player in modern chemical research. As ongoing investigations continue to uncover new potentials, this compound is poised to make significant contributions to both academic and industrial sectors.
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